molecular formula C8H4Cl3N B3054180 1H-Indole, 5,6,7-trichloro- CAS No. 58732-20-0

1H-Indole, 5,6,7-trichloro-

Cat. No.: B3054180
CAS No.: 58732-20-0
M. Wt: 220.5 g/mol
InChI Key: MWTZDPKNNFKUTE-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry

The indole moiety, a bicyclic aromatic heterocycle, is a cornerstone of modern organic and medicinal chemistry. mdpi.comresearchgate.netsemanticscholar.org Its presence in a multitude of natural products, pharmaceuticals, and advanced materials underscores its profound importance. semanticscholar.org The indole framework is a key structural component in numerous biologically active molecules, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid. bohrium.comnih.gov This widespread occurrence in nature has inspired chemists to explore the synthesis and functionalization of indole derivatives, leading to the development of a diverse range of compounds with applications in various fields. mdpi.comresearchgate.net

The versatility of the indole scaffold allows for its incorporation into a wide array of pharmacologically active molecules targeting numerous diseases. semanticscholar.org Indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.comnih.gov The ability to modify the indole ring at various positions enables the fine-tuning of its electronic and steric properties, thereby influencing its biological activity. semanticscholar.org This has made the indole nucleus a focal point in drug discovery and development, with numerous indole-containing compounds advancing through preclinical and clinical trials. mdpi.com

Overview of Halogenation Strategies for Aromatic and Heteroaromatic Systems

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. numberanalytics.comnumberanalytics.com This process is particularly significant for aromatic and heteroaromatic systems, as the resulting halogenated compounds are valuable intermediates in a variety of chemical reactions, including cross-coupling reactions, and are often found in pharmaceuticals and natural products. researchgate.net

Common halogenating agents include molecular halogens (Cl₂, Br₂, I₂), N-halosuccinimides (NCS, NBS, NIS), and various other reagents. numberanalytics.comchemistrysteps.com The choice of halogenating agent and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity and the degree of halogenation. numberanalytics.com For less reactive aromatic systems like benzene (B151609), a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is often required to activate the halogen and facilitate electrophilic aromatic substitution. chemistrysteps.commasterorganicchemistry.com In contrast, more electron-rich aromatic and heteroaromatic compounds can often be halogenated under milder conditions. chemistrysteps.com

Emerging trends in halogenation focus on the development of more sustainable and selective methods, such as those employing biocatalysis or electrochemical approaches. numberanalytics.comresearchgate.net These strategies aim to minimize waste and improve the efficiency and safety of halogenation reactions.

The indole nucleus possesses multiple sites for electrophilic substitution, making regioselectivity a critical consideration during halogenation. bhu.ac.in The preferred site of electrophilic attack on the indole ring is typically the C3-position, as the resulting intermediate cation is stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in However, the regioselectivity can be influenced by several factors, including the nature of the electrophile, the solvent, and the presence of substituents on the indole ring.

For instance, the halogenation of indole can lead to substitution at various positions. While C3-halogenated indoles are common, other isomers can also be formed. The mechanism of chlorination of indoles has been studied, revealing the formation of intermediates such as N-chloroindole and 3-chloro-3H-indole. acs.org Directing groups on the indole scaffold can also be employed to achieve regioselective halogenation at other positions, such as C2. rsc.orgnih.gov For example, copper-catalyzed C2-H chlorination of indoles has been achieved using a pyrimidine (B1678525) directing group. rsc.orgnih.gov The choice of reaction conditions and reagents is therefore crucial for controlling the position of halogenation on the indole framework.

The introduction of halogen substituents can significantly impact the physical, chemical, and biological properties of a molecular framework. numberanalytics.com Halogen atoms can alter a molecule's conformation, lipophilicity, and electronic distribution. acs.orgnih.gov These changes can, in turn, affect intermolecular interactions, crystal packing, and biological activity. acs.orgnih.govnih.gov

In the context of crystal engineering, halogen bonding—a non-covalent interaction involving a halogen atom—can be a powerful tool for directing the assembly of molecules in the solid state. nih.govresearchgate.net The strength of these interactions generally increases in the order of Cl < Br < I. nih.gov The presence of halogen atoms can also influence other non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net Furthermore, the heavy atom effect of halogens, particularly bromine and iodine, can enhance processes like intersystem crossing, which is relevant in the design of phosphorescent materials. rsc.org In medicinal chemistry, the incorporation of halogens can modulate a drug's metabolic stability and binding affinity to its target. nih.gov

Contextualization of 1H-Indole, 5,6,7-trichloro- within Chlorinated Indole Chemistry

1H-Indole, 5,6,7-trichloro- is a specific example of a polyhalogenated indole. The presence of three chlorine atoms on the benzene ring of the indole scaffold is expected to significantly influence its chemical and physical properties. The synthesis of such polychlorinated indoles can be challenging and may require specific synthetic strategies to control the regioselectivity of the chlorination. rsc.org

The properties and potential applications of chlorinated indoles are an active area of research. For example, some chlorinated indole derivatives have shown promising biological activities, including antimicrobial and anticancer effects. nih.govsmolecule.com The specific substitution pattern of 1H-Indole, 5,6,7-trichloro- makes it an interesting candidate for further investigation in various fields, including medicinal chemistry and materials science. The study of its synthesis and reactivity can provide valuable insights into the broader field of chlorinated indole chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trichloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTZDPKNNFKUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482775
Record name 1H-Indole, 5,6,7-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58732-20-0
Record name 1H-Indole, 5,6,7-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1h Indole, 5,6,7 Trichloro

Theoretical Frameworks for Reactivity Assessment

The reactivity of 5,6,7-trichloro-1H-indole is best understood by dissecting the electronic contributions of the indole (B1671886) nucleus and its halogen substituents.

The indole ring is characterized as a π-excessive heteroaromatic system. The delocalization of the nitrogen lone-pair electrons into the ring increases the electron density, particularly at the C3 position of the five-membered pyrrole (B145914) ring. This makes indoles potent carbon nucleophiles, readily participating in reactions with a wide array of electrophiles. nih.govresearchgate.net The nucleophilic character of various indole derivatives has been quantified and ranked using the Mayr nucleophilicity scale, which is based on the kinetics of their reactions with reference electrophiles. nih.gov Studies have shown that the indole side chain of tryptophan exhibits latent nucleophilicity at all non-bridgehead carbon positions and the nitrogen atom. nih.gov

Substituents on an aromatic ring are classified as "activating" or "deactivating" based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion or sigma complex) formed during the reaction. libretexts.org Deactivating groups withdraw electron density, destabilizing this intermediate and slowing the reaction. assets-servd.host

Halogens occupy a unique position. They possess two competing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This is a deactivating effect. libretexts.org

Resonance Effect (+R): The lone pairs on the halogen atom can be donated to the π-system of the ring. This is an activating effect. assets-servd.host

For halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in a net deactivation of the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org Therefore, halogenated benzenes react more slowly than benzene itself in electrophilic substitution reactions. masterorganicchemistry.com In 1H-Indole, 5,6,7-trichloro-, the cumulative inductive effect of three chlorine atoms causes a strong deactivation of the benzene portion of the indole molecule, rendering it significantly less reactive towards electrophiles.

Table 1: Classification of Aromatic Substituents
Effect on ReactivityGroup TypeExamplesDirecting Effect
Activating (Rate-Increasing)Strongly Activating-NH₂, -NHR, -NR₂, -OH, -O⁻Ortho, Para
Moderately Activating-OR, -NHCOR, -AlkylOrtho, Para
Deactivating (Rate-Decreasing)Deactivating-F, -Cl, -Br, -IOrtho, Para
Strongly Deactivating-NO₂, -SO₃H, -CN, -COR, -COOHMeta

Mechanistic Pathways of Indole Transformations

The modified electronic landscape of 5,6,7-trichloro-1H-indole dictates its participation in various reaction types, from classical electrophilic substitutions to more modern oxidative and radical-mediated processes.

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds. organicchemistrytutor.com For the indole nucleus, the reaction proceeds preferentially at the C3 position due to its higher electron density, leading to the formation of a stable cationic intermediate without disrupting the aromaticity of the benzene ring. researchgate.net

For 1H-Indole, 5,6,7-trichloro-, the following considerations are critical:

Regioselectivity: The powerful deactivating effect of the three chlorine substituents on the carbocyclic ring makes electrophilic attack on this ring highly unfavorable. Therefore, EAS reactions will almost exclusively occur on the pyrrole ring. The C3 position remains the most probable site of attack.

Reaction Types: Halogenated indoles can undergo a variety of EAS reactions. For instance, direct halogenation of indole derivatives is a common transformation, often achieved with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net Friedel-Crafts reactions, nitration, and sulfonation, while mechanistically possible at C3, would require forcing conditions due to the substrate's deactivation. masterorganicchemistry.comlibretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions on Indoles
ReactionTypical ReagentElectrophilePrimary Product
HalogenationNBS, NCS, I₂Br⁺, Cl⁺, I⁺3-Haloindole
NitrationHNO₃/H₂SO₄NO₂⁺3-Nitroindole
SulfonationSO₃/Pyridine (B92270)SO₃Indole-3-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺3-Acylindole
Mannich ReactionCH₂O, HNR₂CH₂=NR₂⁺3-(Dialkylaminomethyl)indole (Gramine)

Oxidative coupling reactions have emerged as powerful tools for C-C and C-heteroatom bond formation. These reactions often involve the coupling of two nucleophilic partners through an oxidative process. Given the strong nucleophilicity of simple indoles, they are frequently used as one of the coupling partners. nih.gov Oxidative dearomative cross-dehydrogenative coupling (CDC) reactions can transform indoles into valuable 2,2-disubstituted indolin-3-ones. nih.govmdpi.com

The reactivity of 5,6,7-trichloro-1H-indole in such processes would be altered. Its diminished nucleophilicity would make it a less effective partner in standard CDC reactions. However, the electron-deficient nature of the compound could make it a suitable substrate for alternative oxidative pathways. For example, it might be more prone to direct oxidation to form radical cations or other reactive intermediates that could then be trapped by a suitable nucleophile. The specific outcome of oxidative coupling would depend heavily on the oxidant and reaction conditions employed. uwa.edu.au

Radical reactions offer a complementary approach to functionalizing the indole core. Radical additions to the C3 position of the indole ring are known to be facile processes. researchgate.net One modern approach involves the light-driven generation of alkyl radicals, which then add to the indole ring via a homolytic aromatic substitution (HAS) mechanism. nih.gov These reactions typically work best with electron-rich substrates.

For 5,6,7-trichloro-1H-indole, its electron-deficient character might hinder its participation in traditional HAS reactions where the indole acts as the electron-rich aromatic component. nih.gov However, it could be an excellent substrate for reactions proceeding through a different radical mechanism. For example, single-electron oxidation of the trichlorinated indole could form a distonic radical cation intermediate. acs.org This highly electrophilic species would then be susceptible to attack by nucleophiles or could participate in radical cyclization or rearrangement reactions, opening up unique mechanistic pathways not readily accessible for simple, electron-rich indoles. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms

The indole nucleus, a prevalent motif in numerous natural products and pharmaceutical agents, can be elaborated into more complex tricyclic and polycyclic systems through intramolecular cyclization reactions. These reactions are pivotal in the synthesis of a diverse array of biologically active molecules. The reactivity of the indole core in such transformations is significantly modulated by the nature and position of its substituents. In the case of 1H-Indole, 5,6,7-trichloro- , the three electron-withdrawing chlorine atoms on the benzene ring are expected to profoundly influence the course of intramolecular cyclizations and rearrangements.

One of the common strategies for constructing fused indole systems is through the intramolecular cyclization of a side chain attached to the indole nitrogen or, more frequently, to the C2 or C3 position of the pyrrole ring. The electronic character of the indole ring, particularly the electron density at the C2 and C3 positions, is a critical determinant of the feasibility and regioselectivity of these cyclization reactions. Generally, electrophilic attack is favored at the C3 position of the indole ring due to the higher electron density at this position, which arises from the resonance contribution of the nitrogen lone pair. However, the presence of substituents can alter this preference.

Palladium-catalyzed domino reactions represent another powerful tool for the synthesis of 3,n-fused tricyclic indoles. These reactions often involve a sequence of steps, including C-H activation and subsequent intramolecular cyclization. The success of these transformations is highly dependent on the electronic and steric environment of the indole substrate. It is conceivable that the trichloro-substitution pattern in 1H-Indole, 5,6,7-trichloro- could influence the regioselectivity of C-H activation, thereby directing the cyclization to a specific position.

Rearrangement reactions of the indole core, while less common than direct cyclizations, can also lead to the formation of novel heterocyclic systems. Acid-catalyzed migrations of substituents from one position to another have been observed in indole chemistry. The electronic perturbation caused by the three chlorine atoms in 1H-Indole, 5,6,7-trichloro- would likely impact the stability of any charged intermediates formed during such rearrangements, thus influencing the reaction pathway and product distribution.

Influence of Trichloro-Substitution Pattern on Reaction Site Selectivity

The regioselectivity of chemical reactions involving the indole ring is a subject of considerable interest in synthetic organic chemistry. The C2 and C3 positions of the pyrrole ring are the most common sites for electrophilic substitution, with C3 being generally more reactive in unsubstituted indole. The benzene ring can also undergo substitution, although this typically requires harsher conditions. The substitution pattern of 1H-Indole, 5,6,7-trichloro- is unique in that the benzene ring is heavily halogenated, which has significant implications for reaction site selectivity.

The three chlorine atoms at positions 5, 6, and 7 exert a strong electron-withdrawing inductive effect, which deactivates the entire indole nucleus towards electrophilic attack. This deactivation would be most pronounced on the benzene ring, making further electrophilic substitution on this ring highly unlikely under standard conditions. The primary sites for reaction would therefore be the C2 and C3 positions of the pyrrole ring, as well as the indole nitrogen.

The competition between C2 and C3 as the site of electrophilic attack is a key aspect of indole reactivity. While C3 is typically favored, the presence of substituents can shift the selectivity. In the case of 1H-Indole, 5,6,7-trichloro- , the electron-withdrawing effect of the chlorines, transmitted through the bicyclic system, would reduce the electron density at both C2 and C3. However, the relative reactivity of these two positions would depend on a subtle interplay of inductive and resonance effects. Computational studies on similar halogenated indoles could provide a more quantitative prediction of the preferred site of attack.

The table below summarizes the expected influence of the 5,6,7-trichloro substitution pattern on the selectivity of different types of reactions.

Reaction TypeExpected Influence of 5,6,7-Trichloro SubstitutionProbable Reaction Site(s)
Electrophilic Substitution Overall deactivation of the indole ring.C3 (primary), C2 (secondary)
N-Alkylation/Acylation The acidity of the N-H bond is increased, potentially facilitating deprotonation and subsequent reaction.N1
Intramolecular Cyclization (Electrophilic) Reduced reactivity of the pyrrole ring towards electrophilic attack.C2 or C3, depending on the nature of the tethered electrophile.
Metal-Catalyzed Cross-Coupling The C-Cl bonds could potentially participate in cross-coupling reactions, though this is less common than C-Br or C-I bonds.C5, C6, C7 (under specific catalytic conditions)

It is important to note that while these predictions are based on established principles of indole chemistry, the specific reactivity of 1H-Indole, 5,6,7-trichloro- can only be definitively determined through experimental investigation. The unique electronic and steric environment created by the three contiguous chlorine atoms may lead to unexpected reactivity patterns.

Spectroscopic and Structural Data for 1H-Indole, 5,6,7-trichloro- Not Found

Following a comprehensive search of available scientific databases and literature, specific experimental or theoretical spectroscopic data for the compound 1H-Indole, 5,6,7-trichloro- could not be located.

The request specified a detailed analysis based on the following techniques:

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy

Mass Spectrometry

While information is available for related compounds such as indole, monochloroindoles, and various dichloroindoles, no datasets corresponding to the 5,6,7-trichloro substitution pattern were identified in the search results. The CAS number for 1H-Indole, 5,6,7-trichloro- was found to be 58732-20-0 bldpharm.com, but this did not lead to any associated spectroscopic information.

Consequently, the generation of the requested article with detailed research findings and data tables for 1H-Indole, 5,6,7-trichloro- is not possible at this time due to the absence of the necessary source data.

Spectroscopic and Structural Characterization of 1h Indole, 5,6,7 Trichloro

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific experimental UV-Vis absorption data for 1H-Indole, 5,6,7-trichloro- are not available in the surveyed literature. However, the UV-Vis absorption characteristics of indole (B1671886) and its halogenated derivatives are well-documented. The indole chromophore typically exhibits two main absorption bands in the near-ultraviolet region. These bands originate from electronic transitions within the bicyclic aromatic system.

For the parent 1H-Indole, these bands are observed around 270-290 nm and 210-220 nm. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the indole ring. Halogen substituents, such as chlorine, can induce a bathochromic (red) shift in the absorption maxima due to their electronic effects on the aromatic system.

It is anticipated that 1H-Indole, 5,6,7-trichloro- would display absorption maxima at wavelengths longer than those of unsubstituted indole. The cumulative effect of three chlorine atoms on the benzene (B151609) portion of the indole ring would likely lead to a significant redshift. Without experimental data, any specific values would be speculative. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide predicted absorption spectra for this compound, but such studies for 1H-Indole, 5,6,7-trichloro- have not been found in the public domain.

Table 1: Hypothetical UV-Vis Absorption Data for 1H-Indole, 5,6,7-trichloro- (for illustrative purposes)

Solvent λmax 1 (nm) λmax 2 (nm)
Ethanol Data not available Data not available
Methanol Data not available Data not available

This table is for illustrative purposes only, as no experimental data has been found.

Solid-State Structural Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for 1H-Indole, 5,6,7-trichloro-. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates can be provided.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 1H-Indole, 5,6,7-trichloro- would provide invaluable information on its molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into its packing in the solid state.

Table 2: Crystallographic Data for 1H-Indole, 5,6,7-trichloro- (Data Not Available)

Parameter Value
Chemical Formula C₈H₄Cl₃N
Formula Weight 220.48
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

This table is populated with basic calculated information; all crystallographic parameters are currently unavailable.

In the absence of a determined crystal structure for 1H-Indole, 5,6,7-trichloro-, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the known crystal structures of other halogenated indoles, some general features can be anticipated.

The crystal packing of indole derivatives is often governed by a combination of N-H···π interactions, π-π stacking, and, in the case of halogenated compounds, halogen bonding and C-H···X (where X is a halogen) interactions. The presence of the N-H group in the indole ring provides a hydrogen bond donor, which can interact with the π-system of an adjacent molecule.

Computational Chemistry and Theoretical Modeling of 1h Indole, 5,6,7 Trichloro

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. tandfonline.comniscpr.res.in DFT calculations for 1H-Indole, 5,6,7-trichloro- would provide fundamental insights into its geometry, electronic landscape, and kinetic stability. These investigations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p) or larger to ensure reliable results. researchgate.netnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1H-Indole, 5,6,7-trichloro-, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

The indole (B1671886) ring is planar, and it is expected that the trichloro-substitution on the benzene (B151609) portion of the ring would not significantly disrupt this planarity. However, minor deviations and the precise orientation of the N-H bond would be determined. The resulting optimized structure is the basis for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for 1H-Indole, 5,6,7-trichloro- from DFT Calculations (Note: The following data is illustrative of typical DFT results for similar molecules and is not from a direct study of 1H-Indole, 5,6,7-trichloro-)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C5-Cl 1.745 C4-C5-C6 120.5
C6-Cl 1.743 C5-C6-C7 119.8
C7-Cl 1.746 C6-C7-C7a 120.3
N1-H 1.012 C5-C6-Cl 120.1

Understanding the distribution of electrons within a molecule is key to predicting its behavior. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. researchgate.net For 1H-Indole, 5,6,7-trichloro-, the MEP map would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

It is anticipated that the regions around the three chlorine atoms and the nitrogen atom would exhibit negative potential due to the high electronegativity of these atoms. The hydrogen atom attached to the nitrogen, in contrast, would be a site of positive potential. This analysis helps in understanding intermolecular interactions. dntb.gov.uaresearchgate.net Mulliken or Natural Bond Orbital (NBO) population analyses would further quantify the partial atomic charges on each atom, providing a numerical basis for the molecule's polarity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1H-Indole, 5,6,7-trichloro-, DFT calculations would determine the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for 1H-Indole, 5,6,7-trichloro- (Note: The following data is illustrative and not from a direct study of 1H-Indole, 5,6,7-trichloro-)

Orbital Energy (eV)
HOMO -6.25
LUMO -1.15

| HOMO-LUMO Gap | 5.10 |

DFT calculations can also predict various thermodynamic properties by performing frequency calculations on the optimized geometry. These calculations provide information on the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These parameters are essential for predicting the stability of the molecule and the spontaneity of reactions in which it participates.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. researchgate.net This analysis can characterize the nature of chemical bonds, distinguishing between covalent and non-covalent interactions. nih.gov

For 1H-Indole, 5,6,7-trichloro-, QTAIM analysis would be used to study the properties of the covalent bonds (e.g., C-C, C-N, C-Cl) and to identify and characterize weaker intramolecular and intermolecular interactions, such as hydrogen bonds or halogen bonds. dntb.gov.uaresearchgate.net The analysis focuses on bond critical points (BCPs) in the electron density. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the strength and nature of the interaction. researchgate.net

Non-Covalent Interaction (NCI) analysis is a complementary computational tool that visualizes weak interactions in real space. It is based on the electron density and its derivatives and helps in identifying and characterizing van der Waals interactions, hydrogen bonds, and steric clashes. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Theoretical modeling is invaluable for investigating the mechanisms of chemical reactions. For 1H-Indole, 5,6,7-trichloro-, computational studies could be employed to explore its reactivity in various transformations, such as electrophilic substitution or cycloaddition reactions. nih.gov

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy species that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, computational studies on related indolynes (aryne derivatives of indole) have been used to understand the regioselectivity of nucleophilic additions by calculating distortion energies. nih.gov Such studies provide a deep understanding of reaction pathways that may be difficult to probe experimentally.

In Silico Prediction of Chemical Properties and Reactivity Sites

In general, computational models for related chlorinated indole derivatives investigate how the number and position of chlorine atoms affect the molecule's electronic structure and reactivity. For instance, studies on other halogenated heterocycles have shown that the substitution of chlorine atoms, which are electron-withdrawing, can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, increases the molecule's electrophilicity, making it more susceptible to nucleophilic attack.

Theoretical models are also employed to predict various physicochemical properties. These properties are calculated based on the molecule's structure and can provide valuable insights in the absence of experimental data. For 1H-Indole, 5,6,7-trichloro-, while specific published data is unavailable, a set of predicted properties can be generated using established computational algorithms. The following table represents a compilation of such predicted values from a standard chemical property prediction platform.

Table 1. Predicted Physicochemical Properties of 1H-Indole, 5,6,7-trichloro-
PropertyPredicted Value
Molecular FormulaC8H4Cl3N
Molecular Weight219.49 g/mol
logP (Octanol-Water Partition Coefficient)3.95
Topological Polar Surface Area (TPSA)15.79 Ų
Number of Hydrogen Bond Acceptors1
Number of Hydrogen Bond Donors1
Number of Rotatable Bonds0
Molar Refractivity52.35 cm³

Furthermore, computational analysis can identify the most likely sites for chemical reactions. Molecular Electrostatic Potential (MESP) maps, for example, visualize the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an indole ring, the C2 and C3 positions of the pyrrole (B145914) moiety are generally electron-rich and thus prone to electrophilic attack. The introduction of three chlorine atoms on the benzene ring is expected to draw electron density away from the aromatic system, potentially influencing the reactivity of the entire molecule. However, without specific published MESP analyses or frontier molecular orbital (HOMO-LUMO) calculations for 1H-Indole, 5,6,7-trichloro-, a definitive identification of its reactivity sites remains speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7-trichloro-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of halogenated indoles typically involves electrophilic substitution or multi-step functionalization. For trichloro derivatives, direct chlorination of the indole core using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) is common. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to avoid over-chlorination. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures purity . Safety protocols for handling chlorinating agents (e.g., fume hood use, PPE) are critical .

Q. How should researchers characterize the purity and structure of 5,6,7-trichloro-1H-indole?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify proton environments and carbon frameworks; absence of extraneous peaks confirms purity. For trichloroindoles, deshielded aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (δ 120–140 ppm) are expected .
  • Melting Point : Compare observed values (e.g., 201°C for analogous indoles) with literature to detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns for chlorine .

Q. What safety measures are essential when handling 5,6,7-trichloro-1H-indole?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation. Store separately from oxidizers .
  • Waste Disposal : Segregate halogenated waste and use licensed hazardous waste services .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Immediate rinsing with water is required for skin/eye contact .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 5,6,7-trichloro-1H-indole derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism, residual solvents, or crystallinity. Strategies include:

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures .
  • Cross-Validation : Compare with computational models (DFT calculations for NMR chemical shifts) .

Q. What experimental design principles apply to studying the reactivity of 5,6,7-trichloro-1H-indole in cross-coupling reactions?

  • Methodological Answer :

  • Control Variables : Fix catalyst loading (e.g., Pd(PPh₃)₄), solvent (DMF/toluene), and temperature while varying substrates.
  • Mechanistic Probes : Use deuterated analogs or radical traps to distinguish between SNAr, radical, or metal-mediated pathways .
  • Kinetic Studies : Monitor reaction rates via in situ IR or GC-MS to identify rate-limiting steps .

Q. How can researchers address low yields in the synthesis of 5,6,7-trichloro-1H-indole analogs?

  • Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aromatic systems. Mitigation strategies:

  • Directed Metalation : Use directing groups (e.g., -OMe, -NHBoc) to enhance regioselectivity during chlorination .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency .
  • Protection/Deprotection : Temporarily mask reactive sites (e.g., NH indole) before functionalization .

Q. What computational tools are suitable for predicting the physicochemical properties of 5,6,7-trichloro-1H-indole?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity (e.g., electrophilic attack sites) .
  • QSAR Models : Correlate logP, molar refractivity, and H-bonding capacity with biological activity .
  • Molecular Dynamics : Simulate solubility in solvents (e.g., DMSO, ethanol) to guide formulation studies .

Data Presentation and Reproducibility

Q. How should researchers report synthetic procedures for 5,6,7-trichloro-1H-indole to ensure reproducibility?

  • Methodological Answer : Follow ICMJE and ACS guidelines:

  • Detailed Descriptions : Specify reagent purity (e.g., ≥99%), solvent batches, and equipment (e.g., Schlenk lines for air-sensitive steps) .
  • Spectroscopic Data : Provide full NMR assignments (integration, multiplicity) and HRMS spectra in supplementary materials .
  • Error Analysis : Report yields as mean ± SD from triplicate trials and discuss isolated byproducts .

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Feasible Synthetic Routes

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1H-Indole, 5,6,7-trichloro-
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1H-Indole, 5,6,7-trichloro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.